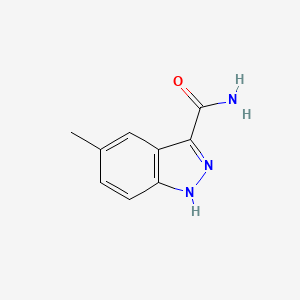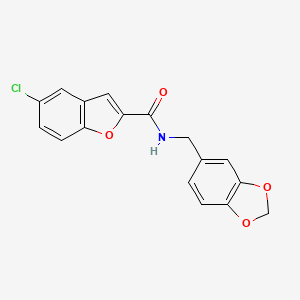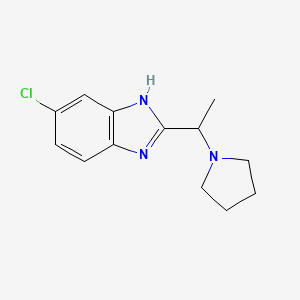![molecular formula C17H24N2O3 B7637524 3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B7637524.png)
3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid, also known as CL-316243, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid involves the activation of β3-adrenergic receptors. These receptors are found in adipose tissue and skeletal muscle and play a role in regulating energy metabolism. Activation of these receptors by this compound leads to increased lipolysis and thermogenesis, which results in the breakdown of stored fat and increased energy expenditure.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It increases the expression of genes involved in lipid metabolism and energy expenditure, leading to increased fat oxidation and energy expenditure. It also improves insulin sensitivity and glucose uptake in skeletal muscle, which may have implications for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid in lab experiments is its selectivity for β3-adrenergic receptors. This allows for the specific activation of these receptors without affecting other adrenergic receptors. However, one limitation is that it may not be effective in all individuals, as the expression of β3-adrenergic receptors can vary between individuals.
Orientations Futures
There are several future directions for the study of 3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid. One direction is the development of more potent and selective β3-adrenergic receptor agonists for the treatment of obesity and diabetes. Another direction is the investigation of the long-term effects of this compound on metabolism and energy expenditure. Additionally, the potential use of this compound in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease, warrants further exploration.
Conclusion
In conclusion, this compound is a promising compound for the development of anti-obesity and anti-diabetic drugs. Its selective activation of β3-adrenergic receptors leads to increased lipolysis and thermogenesis, resulting in the breakdown of stored fat and increased energy expenditure. Further research is needed to fully understand its potential therapeutic applications and long-term effects on metabolism and energy expenditure.
Méthodes De Synthèse
The synthesis of 3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid involves the reaction of 4-(3-Phenylpropanoyl)-1,4-diazepane with 3-bromopropionic acid. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile. The product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid has been studied for its potential therapeutic applications in the treatment of obesity and diabetes. It acts as a selective β3-adrenergic receptor agonist, which stimulates the breakdown of stored fat and increases energy expenditure. This makes it a promising candidate for the development of anti-obesity and anti-diabetic drugs.
Propriétés
IUPAC Name |
3-[4-(3-phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-16(8-7-15-5-2-1-3-6-15)19-11-4-10-18(13-14-19)12-9-17(21)22/h1-3,5-6H,4,7-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKIPGZBLPASRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCC2=CC=CC=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Z)-1-chloro-2-phenylethenyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7637452.png)
![2-[[4-(difluoromethoxy)phenyl]methyl-methylamino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7637458.png)


![1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole](/img/structure/B7637471.png)
![N-[4-(4-methylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7637479.png)



![[7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone](/img/structure/B7637507.png)
![2-methylsulfanyl-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7637508.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7637514.png)
![3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid](/img/structure/B7637520.png)